NI-57

描述

苯海拉明是一种第一代抗组胺药,主要用于治疗过敏、失眠和普通感冒症状。 它最初由乔治·里夫斯奇尔开发,并于 1946 年投入商业使用 . 苯海拉明以各种品牌名称出售,包括苯海拉明,以其镇静作用而闻名 .

准备方法

合成路线和反应条件: 苯海拉明可以通过多种方法合成。 一种常见的方法是使二苯甲醇与二甲基氨基乙醇在催化剂(如二丁基锡氧化物)存在下反应 . 反应通常涉及分子间脱水以形成苯海拉明 .

工业生产方法: 苯海拉明的工业生产通常涉及连续流动合成,这具有降低生产成本和提高效率等优势 . 该方法利用质谱法在线监测反应并优化反应条件 .

化学反应分析

科学研究应用

Chemical Properties and Binding Affinity

NI-57 is characterized by its potent binding affinity to the BRPF bromodomains:

| Target | Binding Affinity (Kd) | Selectivity |

|---|---|---|

| BRPF1B | 31 nM | High |

| BRPF2 | 108 nM | High |

| BRPF3 | 408 nM | High |

| Off-targets (e.g., BRD9) | 1 μM | >32-fold selective |

The selectivity of this compound against non-Class IV bromodomains makes it a valuable tool for studying the functional roles of BRPF proteins in various biological processes .

Inhibition of Osteoclastogenesis

this compound has been shown to inhibit RANKL-induced differentiation of primary human monocytes into osteoclasts. This property is significant for research into bone diseases and conditions characterized by excessive bone resorption, such as osteoporosis. The compound's effect on osteoclastogenesis was demonstrated through experiments where primary human monocytes were cultured with MCSF and treated with RANKL in the presence of this compound .

Impact on Cancer Research

The role of this compound in cancer research is particularly notable due to its interaction with BRPF proteins, which are implicated in the regulation of gene expression and chromatin remodeling. The MOZ gene, often translocated in AML, is associated with these bromodomain proteins. By inhibiting BRPFs, this compound may disrupt oncogenic pathways, offering a potential therapeutic avenue for AML treatment .

Case Studies

-

Osteoclast Differentiation Study

A study involving primary human monocytes demonstrated that treatment with this compound significantly reduced the differentiation into osteoclasts when induced by RANKL. The results indicated that this compound effectively attenuated bone-resorbing activity, suggesting its potential use in therapies aimed at bone density preservation . -

BRPF Inhibition in Cancer Models

Research utilizing this compound has shown promising results in cellular assays where it inhibited the proliferation of cells expressing the MOZ-BRPF fusion protein commonly found in AML. The compound's ability to selectively target BRPFs without significant off-target effects enhances its viability as a lead compound for further development .

Pharmacokinetics and Selectivity

Pharmacokinetic studies have indicated that this compound exhibits minimal off-target activity across a range of GPCRs, ion channels, and enzymes at concentrations up to 40 µM. This profile supports its specificity as a research tool for studying BRPF functions without confounding effects from other biological pathways .

作用机制

苯海拉明通过拮抗 H1 组胺受体起作用,这些受体位于呼吸道平滑肌、血管内皮细胞和中枢神经系统 . 通过阻断这些受体,苯海拉明可以阻止组胺的作用,从而产生抗组胺和镇静作用 . 此外,它还具有抗胆碱能特性,这有助于其镇静作用 .

类似化合物:

独特性: 苯海拉明因其广泛的应用而独树一帜,包括作为抗组胺药、镇静剂和止吐剂。 它能够穿透血脑屏障并发挥中枢神经系统作用,使其区别于其他抗组胺药 .

相似化合物的比较

Doxylamine: Another first-generation antihistamine used for treating insomnia and allergies.

Dimenhydrinate: A compound that contains diphenhydramine and is used to treat motion sickness.

Uniqueness: Diphenhydramine is unique due to its wide range of applications, including its use as an antihistamine, sedative, and antiemetic. Its ability to cross the blood-brain barrier and exert central nervous system effects distinguishes it from other antihistamines .

生物活性

NI-57 is a chemical compound recognized primarily for its role as a pan-bromodomain and extraterminal (BET) protein inhibitor. This article delves into its biological activity, pharmacokinetics, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Overview of this compound

This compound was developed as an optimized derivative of NI-42, aimed at enhancing potency and cellular activity against bromodomain-containing proteins, specifically BRPF1, BRPF2 (also known as BRD1), and BRPF3. The compound exhibits significant binding affinities and has been characterized for its pharmacological properties.

Biological Activity

Mechanism of Action:

this compound functions primarily by inhibiting the bromodomains of BRPF proteins. The compound demonstrates a binding affinity (Kd) in the range of 30-400 nM for these targets . It has been shown to affect various biological processes, including cytokine production in immune cells.

Inhibition Profile:

- BRPF Inhibition: this compound selectively inhibits BRPF1 with an IC50 value of approximately 70 nM when assessed through target engagement assays .

- Off-target Effects: While it primarily targets BRPF proteins, this compound also interacts with other bromodomain-containing proteins such as BRD9 and TRIM24, albeit with reduced potency (100-500-fold less) depending on the specific protein .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several important characteristics:

- Oral Bioavailability: Following an oral dose of 3 mg/kg, this compound exhibited a bioavailability of 29% with a peak plasma concentration (Cmax) of 0.63 µM .

- Half-life: The compound has a moderate half-life of approximately 1.2 hours in female mice after intravenous administration and 1.6 hours following oral dosing .

- Distribution: this compound is described as having low clearance and a moderate volume of distribution, which may influence its efficacy in vivo.

Case Study: Effects on Osteoclast Differentiation

This compound has been investigated for its effects on bone marrow-derived cells. Specifically, it inhibits RANKL-induced differentiation of primary murine bone marrow cells and human primary monocytes into osteoclasts, which are critical for bone resorption processes . This inhibition suggests potential therapeutic applications in conditions characterized by excessive bone resorption.

Research Findings

A study conducted by Igoe et al. (2017) highlighted the broader selectivity and biopharmaceutical properties of this compound through extensive profiling against various GPCRs, ion channels, and enzymes. In these assays, this compound demonstrated less than 40% inhibition at concentrations up to 40 µM across the tested targets .

Data Summary

The following table summarizes key pharmacological properties and findings related to this compound:

| Property | Value/Description |

|---|---|

| Target Proteins | BRPF1, BRPF2 (BRD1), BRPF3 |

| Binding Affinity (Kd) | 30 - 400 nM |

| IC50 (BRPF1) | ~70 nM |

| Oral Bioavailability | 29% |

| Cmax | 0.63 µM |

| Half-life (IV) | 1.2 hours |

| Half-life (Oral) | 1.6 hours |

属性

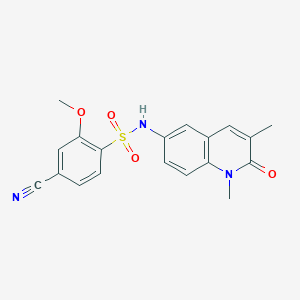

IUPAC Name |

4-cyano-N-(1,3-dimethyl-2-oxoquinolin-6-yl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c1-12-8-14-10-15(5-6-16(14)22(2)19(12)23)21-27(24,25)18-7-4-13(11-20)9-17(18)26-3/h4-10,21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMQPCYDWCSVCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)C#N)OC)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: NI-57 exhibits a high binding affinity for the bromodomains of the BRPF family of proteins, specifically BRPF1, BRPF2, and to a lesser extent, BRPF3. [, , ]

ANone: this compound binds to the acetyl-lysine binding pocket of BRPF bromodomains, competing with acetylated lysine residues on histone tails. [, ] This interaction disrupts the association of BRPF proteins with chromatin, impacting downstream gene expression. []

ANone: Inhibition of BRPF bromodomains by this compound has been shown to impair osteoclast differentiation, suggesting a key role for BRPF proteins in regulating gene expression during this process. [] Additionally, some evidence indicates that this compound might selectively inhibit the growth of specific AML (acute myeloid leukemia) cell lines. []

ANone: The molecular formula of this compound is C19H17N3O4S, and its molecular weight is 383.43 g/mol. [, ]

ANone: While the provided research abstracts do not delve into detailed spectroscopic data, the characterization of this compound likely involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity. [, ]

ANone: this compound is primarily investigated for its ability to inhibit BRPF bromodomains and is not reported to possess catalytic properties. [, , ]

ANone: The development of this compound as a BRPF bromodomain inhibitor likely involved computational chemistry techniques, such as structure-based drug design and virtual screening, although the provided abstracts do not elaborate on these aspects. []

ANone: Research on this compound and related analogs led to the development of a tunable SAR model for BRPF bromodomains. [] By modifying the N-methylquinolin-2(1H)-one core structure, researchers can fine-tune the potency and selectivity of these inhibitors for specific BRPF family members. []

ANone: While specific stability data for this compound is not presented in the abstracts, researchers typically evaluate the stability of chemical probes under various conditions (temperature, pH, etc.) to ensure their reliability in biological experiments. [] Formulations might be explored to improve solubility, bioavailability, and stability if this compound advances as a potential therapeutic agent.

ANone: The provided research abstracts do not specify SHE regulations for this compound. As a research compound, standard laboratory safety practices and guidelines for handling potentially hazardous materials would apply.

ANone: Studies on this compound revealed excellent oral and intravenous pharmacokinetic profiles in mice, indicating favorable absorption, distribution, metabolism, and excretion properties. []

ANone: The efficacy of this compound has been evaluated in various in vitro and in vivo settings. These include:

- nanoBRET and FRAP assays: Demonstrating target engagement of BRPF1B and BRPF2 with this compound in live cells. []

- Cellular assays: Showing this compound's ability to modulate cellular phenotypes at low micromolar concentrations in both cancer and inflammatory models. []

- Primary cell differentiation assays: Demonstrating that this compound impairs RANKL-induced differentiation of primary murine bone marrow cells and human primary monocytes into bone-resorbing osteoclasts. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。